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molecular formula C19H24BrNO2 B1398046 tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate CAS No. 879498-90-5

tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate

Cat. No. B1398046
M. Wt: 378.3 g/mol
InChI Key: NHDARNHWERPVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795247B2

Procedure details

N-bromosuccinimide (1.1 eq) was added portionwise over 1 h to tert-butyl 3-cyclohexyl-1H-indole-6-carboxylate in CCl4 (from Step 4, 0.07 M) with vigorous stirring. The reaction was stirred at RT for a further hour following complete addition of NBS. The CCl4 was then removed in vacuo and the residue taken up in EtOAc. The organics were washed with a saturated aqueous solution of sodium thiosulfate (twice), brine, dried over Na2SO4, filtered and concentrated in vacuo. Purification was by flash chromatography (5-20% EtOAc/PE gradient) to yield the title compound (57%); MS (ES+) m/z 380 (M+H)+, 378 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 3-cyclohexyl-1H-indole-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH:9]1([C:15]2[C:23]3[C:18](=[CH:19][C:20]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])=[CH:21][CH:22]=3)[NH:17][CH:16]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[Br:1][C:16]1[NH:17][C:18]2[C:23]([C:15]=1[CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1)=[CH:22][CH:21]=[C:20]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH:19]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
CCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CNC2=CC(=CC=C12)C(=O)OC(C)(C)C
Name
tert-butyl 3-cyclohexyl-1H-indole-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CNC2=CC(=CC=C12)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The CCl4 was then removed in vacuo
WASH
Type
WASH
Details
The organics were washed with a saturated aqueous solution of sodium thiosulfate (twice), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
BrC=1NC2=CC(=CC=C2C1C1CCCCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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